N-(2,6-dimethylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-11-5-4-6-12(2)17(11)21-15(23)10-25-16-9-14(7-8-19-16)18-20-13(3)22-24-18/h4-9H,10H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNISZMWSHQHVKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-dimethylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

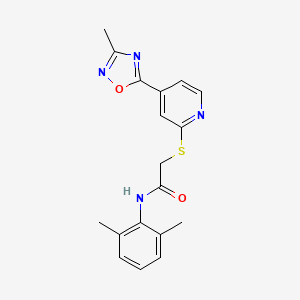

Chemical Structure

The compound can be represented structurally as follows:

This structure comprises a dimethylphenyl group, an oxadiazole moiety, and a pyridine derivative linked by a thioacetamide functional group.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit various mechanisms of action against cancer cells. These include:

- Inhibition of Enzymatic Activity : Oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for cancer cell proliferation and survival .

- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells through mitochondrial pathways .

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at different phases, thereby preventing tumor growth .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

-

Cell Line Studies : In vitro assays using HepG2 liver cancer cells revealed significant anti-proliferative effects with IC50 values indicating substantial cytotoxicity at low concentrations .

The results suggest that the compound is more effective than many known chemotherapeutics at similar concentrations.

Compound IC50 (µg/mL) Cell Line N-(2,6-dimethylphenyl)-2... 12.5 HepG2 Control (DMSO) >200 HepG2 - SAR Studies : The presence of electron-donating groups like methyl on the phenyl ring enhances the biological activity of related compounds. The optimal arrangement of substituents appears to be critical for maximizing efficacy against cancer cells .

Other Biological Activities

In addition to anticancer properties, compounds with similar structures have demonstrated:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Certain oxadiazole derivatives exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress in cellular models .

Study 1: Anticancer Efficacy

A recent study focused on the synthesis and evaluation of various oxadiazole derivatives including N-(2,6-dimethylphenyl)-2... showed promising results in inhibiting tumor growth in xenograft models. The study reported a significant reduction in tumor size compared to controls after treatment with the compound over a period of four weeks .

Study 2: SAR Analysis

A comprehensive SAR analysis highlighted that modifications on the oxadiazole ring significantly affected the compound's binding affinity to target proteins involved in cancer progression. The most potent derivatives were those with specific substitutions that enhanced lipophilicity and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Chlorinated analogs (e.g., thenylchlor in ) prioritize agrochemical applications (herbicides), likely due to increased electrophilicity and membrane permeability . Brominated or bulky substituents (–6) increase molecular weight (>450 g/mol), which may reduce oral bioavailability compared to the target compound (~341 g/mol) .

Aryl Substituents :

- The 2,6-dimethylphenyl group in the target compound and thenylchlor () contributes to steric hindrance, possibly improving selectivity for target proteins .

Heterocyclic Diversity :

- Pyridine (target compound) vs. pyridazine () alters electronic properties and hydrogen-bonding capacity, impacting target binding .

Research Findings from Analogous Compounds:

- Anticancer Activity : Compound 45 () shares the oxadiazole-pyridine scaffold with the target compound and has been investigated for kinase inhibition, a common anticancer mechanism .

- Herbicidal Activity : Thenylchlor () inhibits fatty acid elongation in plants, a mode of action distinct from the target compound’s presumed pharmaceutical applications .

- Synthetic Methods : Alkylation of thiopyrimidines () mirrors the synthesis of the target compound’s thioether linkage, suggesting scalable production routes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2,6-dimethylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the oxadiazole ring via cyclization of precursors like nitrile derivatives under acidic or basic conditions.

- Step 2 : Thioether linkage formation using reagents such as sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF) .

- Step 3 : Final coupling of the acetamide group with the substituted pyridine moiety under reflux conditions (e.g., ethanol or acetonitrile at 60–80°C) .

- Key considerations : Temperature control (±5°C) and solvent polarity significantly impact reaction efficiency. For example, DMF enhances nucleophilic substitution rates but may require post-reaction purification via column chromatography .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodology :

- pH stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C, monitoring decomposition via HPLC or LC-MS. The oxadiazole ring is prone to hydrolysis under strongly acidic/basic conditions .

- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Structural features like the thioether bond may reduce thermal stability compared to ether analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodology :

- Pharmacokinetic profiling : Measure plasma protein binding (e.g., using equilibrium dialysis) and metabolic stability (e.g., liver microsome assays) to identify bioavailability limitations .

- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect active/inactive metabolites that may explain discrepancies .

- Case example : A structurally similar oxadiazole-containing compound showed potent in vitro antimicrobial activity but poor in vivo efficacy due to rapid glucuronidation .

Q. How can computational methods optimize the compound’s selectivity for specific biological targets (e.g., kinases vs. GPCRs)?

- Methodology :

- Molecular docking : Screen against target libraries (e.g., Protein Data Bank) to identify binding affinities. The pyridine and oxadiazole moieties often interact with ATP-binding pockets in kinases .

- QSAR modeling : Correlate substituent effects (e.g., methyl groups on the phenyl ring) with activity data to guide synthetic modifications .

Methodological Notes

- Synthetic optimization : Use design of experiments (DoE) to statistically validate reaction parameters (e.g., molar ratios, solvent volume) for reproducibility .

- Analytical validation : Ensure NMR (¹H/¹³C) and IR spectra match computational predictions (e.g., DFT calculations) to confirm structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.